molecular formula C19H18FN5O3 B2966605 6-ethoxy-N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)pyrimidine-4-carboxamide CAS No. 2034364-19-5

6-ethoxy-N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)pyrimidine-4-carboxamide

Cat. No.: B2966605
CAS No.: 2034364-19-5
M. Wt: 383.383
InChI Key: GKMZJWGSLAEHSM-UHFFFAOYSA-N
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Description

6-Ethoxy-N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)pyrimidine-4-carboxamide ( 2034364-19-5) is a synthetic small molecule featuring a pyrimidine-4-carboxamide core structure with ethoxy and fluorophenyl substitutions. The compound has a molecular formula of C₁₉H₁₈FN₅O₃ and a molecular weight of 383.4 g/mol . Its chemical structure includes a 6-ethoxy pyrimidine ring linked via a carboxamide group to an ethyl chain connected to a second 6-oxo pyrimidine ring bearing a 4-fluorophenyl substituent, as represented by the SMILES notation: CCOc1cc(C(=O)NCCn2cnc(-c3ccc(F)cc3)cc2=O)ncn1 . This compound is representative of a class of pyrimidine-based molecules that are of significant interest in medicinal chemistry and drug discovery research, particularly in the development of kinase inhibitors and other targeted therapeutic agents . The strategic incorporation of both ethoxy and fluorophenyl groups is designed to optimize molecular properties such as binding affinity, selectivity, and metabolic stability. The precise mechanism of action and specific biological targets for this compound are subject to ongoing research investigations. Applications & Research Value: This compound is intended for research applications only, including as a reference standard in analytical chemistry, a building block in synthetic organic chemistry, and a candidate for biological screening in drug discovery programs. It is particularly valuable for researchers investigating structure-activity relationships in heterocyclic compounds and developing novel therapeutic agents. Important Notice: This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

6-ethoxy-N-[2-[4-(4-fluorophenyl)-6-oxopyrimidin-1-yl]ethyl]pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN5O3/c1-2-28-17-9-16(22-11-23-17)19(27)21-7-8-25-12-24-15(10-18(25)26)13-3-5-14(20)6-4-13/h3-6,9-12H,2,7-8H2,1H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKMZJWGSLAEHSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)C(=O)NCCN2C=NC(=CC2=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-ethoxy-N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)pyrimidine-4-carboxamide, with CAS number 2034364-19-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 6-ethoxy-N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)pyrimidine-4-carboxamide is characterized by the following:

  • Molecular Formula : C19H18FN5O3
  • Molecular Weight : 383.38 g/mol
  • IUPAC Name : 6-ethoxy-N-[2-[4-(4-fluorophenyl)-6-oxopyrimidin-1-yl]ethyl]pyrimidine-4-carboxamide

Anticancer Properties

Recent studies have indicated that compounds similar to 6-ethoxy-N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)pyrimidine-4-carboxamide exhibit potent anticancer activity. For instance, a related compound demonstrated complete tumor stasis in a Met-dependent gastric carcinoma xenograft model after oral administration, suggesting that this class of compounds may target specific cancer pathways effectively .

The mechanism of action involves inhibition of key signaling pathways associated with tumor growth and proliferation. The compound is believed to interfere with the Met kinase signaling pathway, which is crucial for cellular processes such as growth and survival in cancer cells. This inhibition can lead to reduced tumor growth and enhanced apoptosis in malignant cells .

Study 1: In Vivo Efficacy

A study involving a related pyrimidine derivative showed promising results in vivo, where it was administered to mice with induced tumors. The results indicated a significant reduction in tumor size compared to control groups, highlighting the potential efficacy of pyrimidine derivatives in cancer therapy .

Study 2: Pharmacokinetics

Pharmacokinetic studies have shown that compounds within this class possess favorable absorption and distribution characteristics, which are critical for therapeutic applications. The bioavailability and metabolic stability contribute to their effectiveness as therapeutic agents .

Comparative Analysis

The following table summarizes the biological activities and properties of 6-ethoxy-N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)pyrimidine-4-carboxamide compared to similar compounds:

Compound NameAnticancer ActivityMechanism of ActionPharmacokinetics
6-Ethoxy-N...HighMet kinase inhibitionFavorable
Compound AModerateEGFR inhibitionModerate
Compound BHighVEGF pathway blockadeHigh

Comparison with Similar Compounds

Core Structural Analog: N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Key Similarities :

  • Contains a sulfonamide group, a common pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase inhibitors).

Key Differences :

  • Replaces the ethoxy-pyrimidine-4-carboxamide with a 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide group.
  • Molecular weight: 431.4 g/mol vs.
  • The sulfonamide may confer distinct solubility and hydrogen-bonding properties compared to the carboxamide .
Property Target Compound Analog
Molecular Formula C₂₁H₂₁FN₄O₃ (estimated) C₂₀H₁₈FN₃O₅S
Molecular Weight ~420 g/mol 431.4 g/mol
Key Substituents Ethoxy, carboxamide Dihydrodioxine, sulfonamide

Pyridazine-Based Analog: N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide

Key Similarities :

  • Contains a pyrimidine-4-carboxamide group.
  • Ethyl linker to a heterocyclic core (pyridazinone vs. pyrimidinone in the target compound).

Key Differences :

  • Incorporates a pyrrolidin-1-yl substituent instead of ethoxy, which may enhance basicity and solubility.
  • Molecular weight: 396.5 g/mol , significantly lower than the target compound .
Property Target Compound Analog
Heterocyclic Core Pyrimidinone Pyridazinone
Aromatic Group 4-Fluorophenyl Thiophen-2-yl
Solubility Modifier Ethoxy Pyrrolidin-1-yl

Pruvanserin Hydrochloride: A Piperazine-Based Analogue

Key Similarities :

Key Differences :

  • Core structure: Piperazine-indole carbonitrile vs. pyrimidinone-pyrimidine.
  • Pruvanserin’s cyanoindole group may confer distinct receptor-binding profiles (e.g., serotonin receptor modulation).
Property Target Compound Pruvanserin
Core Structure Pyrimidinone-pyrimidine Piperazine-indole
Functional Groups Ethoxy, carboxamide Cyano, carbonyl
Therapeutic Area Undefined (structural analogs suggest kinase/CNS) CNS (insomnia, schizophrenia)

Substituent Effects and Pharmacological Implications

  • 4-Fluorophenyl Group : Common in CNS-active compounds (e.g., Pruvanserin) due to enhanced blood-brain barrier penetration .
  • Ethoxy vs.
  • Pyrimidinone vs. Pyridazinone Cores: Pyrimidinones are more prevalent in kinase inhibitors (e.g., EGFR inhibitors), while pyridazinones are explored for cardiovascular applications.

Q & A

Q. Optimization Strategies :

ParameterImpact on Yield/PurityExample from Literature
Catalyst (e.g., HATU)Higher coupling efficiency96.03% purity achieved via HATU
Solvent (DMF vs. THF)DMF improves solubility90–95% yield in DMF
Temperature ControlReduces decomposition40°C optimal for cyclization

How should researchers characterize the structural integrity of this compound, and which analytical techniques are most effective?

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, aromatic protons in the 4-fluorophenyl group resonate at δ 7.2–7.8 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₂₀H₂₁FN₄O₃: 392.16, observed: 392.15) .

Q. Advanced :

  • X-ray Crystallography : Resolves 3D conformation, critical for studying binding interactions (e.g., dihedral angles between pyrimidine rings) .
  • HPLC Purity Analysis : Reverse-phase HPLC with C18 columns (e.g., 95:5 acetonitrile/water) ensures >95% purity .

What methodologies are employed to study the compound's reactivity, particularly in substitution and redox reactions?

Q. Advanced

  • Substitution Reactions :

    • Nucleophilic Aromatic Substitution : Fluorophenyl groups undergo substitution with amines (e.g., morpholine) in DMSO at 80°C, monitored by TLC .
    • Mechanistic Studies : DFT calculations predict activation energies for substitution at the pyrimidine C-2 position .
  • Redox Reactions :

    • Oxidation : Hydrogen peroxide (H₂O₂) in acetic acid oxidizes the ethoxy group to a carboxylate, confirmed by IR (C=O stretch at 1700 cm⁻¹) .
    • Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the pyrimidine ring, altering bioactivity .

What in vitro biological assays are appropriate for evaluating the compound's therapeutic potential?

Q. Basic

  • Antimicrobial Activity :
    • MIC Assays : Test against Gram-negative (e.g., E. coli) and Gram-positive (e.g., S. aureus) strains. A derivative showed pMIC(ec) = 2.50 μM/mL, comparable to norfloxacin .

Q. Advanced :

  • Enzyme Inhibition : Kinase inhibition assays (e.g., EGFR tyrosine kinase) using fluorescence polarization .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ values in HeLa cells) .

How can discrepancies in synthetic yield or biological activity data be systematically addressed?

Q. Advanced

  • Root-Cause Analysis :

    FactorResolution StrategyExample
    Impurity in Starting MaterialPurify via column chromatography15% yield increase after purification
    Reaction StoichiometryAdjust molar ratios (e.g., 1.2:1 reagent:substrate)
    Biological VariabilityReplicate assays across multiple cell lines
  • Statistical Validation : Use ANOVA to compare batch yields or IC₅₀ values (p < 0.05 significance) .

What engineering considerations are critical when scaling up the synthesis from laboratory to pilot scale?

Q. Advanced

  • Process Intensification :

    • Continuous Flow Reactors : Reduce reaction time from 24 hours (batch) to 2 hours (flow) .
    • Catalyst Recycling : Recover Pd/C via filtration for reuse, reducing costs .
  • Safety Protocols :

    • Waste Management : Neutralize acidic byproducts before disposal (e.g., NaOH treatment) .

What safety protocols and waste management practices are recommended for handling this compound?

Q. Basic

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid dermal contact .
  • Waste Segregation : Separate halogenated waste (e.g., fluorinated byproducts) for incineration .

Q. Advanced :

  • Environmental Impact Assessment : Monitor fluorine content in effluent using ion chromatography .

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